molecular formula C11H17ClN4O B7926333 (S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-isopropyl-propionamide

(S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-isopropyl-propionamide

Cat. No.: B7926333
M. Wt: 256.73 g/mol
InChI Key: RVNVPWMVMPVSED-QMMMGPOBSA-N
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Description

“(S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-isopropyl-propionamide” is a chiral amide derivative featuring a pyrazine ring substituted with a chlorine atom at the 3-position and an isopropyl group attached via a methylene bridge. The compound’s stereochemistry is defined by the (S)-configuration at the α-carbon of the amino-propionamide backbone. Structurally, it belongs to the class of N-substituted acetamides, characterized by their amide linkage and variable substituents influencing physicochemical and biological properties.

Properties

IUPAC Name

(2S)-2-amino-N-[(3-chloropyrazin-2-yl)methyl]-N-propan-2-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN4O/c1-7(2)16(11(17)8(3)13)6-9-10(12)15-5-4-14-9/h4-5,7-8H,6,13H2,1-3H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVNVPWMVMPVSED-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=NC=CN=C1Cl)C(=O)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(CC1=NC=CN=C1Cl)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-isopropyl-propionamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-chloro-pyrazine and (S)-2-amino-propionamide.

    Formation of Intermediate: The 3-chloro-pyrazine is reacted with an appropriate alkylating agent to introduce the pyrazin-2-ylmethyl group.

    Amidation Reaction: The intermediate is then subjected to an amidation reaction with (S)-2-amino-propionamide under suitable conditions, such as the presence of a coupling agent like EDCI and HOBT, to form the final product.

Industrial Production Methods

Industrial production of (S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-isopropyl-propionamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.

    Purification Techniques: Such as crystallization, chromatography, or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-isopropyl-propionamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom on the pyrazine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcohol solvent.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amide derivatives.

    Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

(S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-isopropyl-propionamide has several scientific research applications, including:

    Medicinal Chemistry: As a potential drug candidate for targeting specific enzymes or receptors.

    Biological Studies: Investigating its effects on cellular pathways and molecular targets.

    Industrial Applications: As an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-isopropyl-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on variations in the aromatic ring, substituents, and stereochemistry. Below is a comparative analysis with key derivatives:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (R1, R2) Molecular Weight (g/mol) CAS Number Key Features
(S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-isopropyl-propionamide R1 = 3-Cl-pyrazin-2-ylmethyl, R2 = isopropyl ~255.75 (calculated) Not explicitly provided Chiral amide with pyrazine core; potential for hydrogen bonding via NH₂ group .
(S)-2-Amino-N-(2,3-dichloro-benzyl)-N-isopropyl-propionamide R1 = 2,3-dichloro-benzyl, R2 = isopropyl 289.2 1354003-73-8 Dichlorinated benzyl group increases lipophilicity; discontinued availability .
(S)-2-Amino-N-(4-fluoro-benzyl)-N-isopropyl-propionamide R1 = 4-fluoro-benzyl, R2 = isopropyl 238.3 1354007-04-7 Fluorine substitution enhances metabolic stability; discontinued .
(S)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-N-cyclopropyl-propionamide R1 = benzyl-piperidinylmethyl, R2 = cyclopropyl ~357.5 (calculated) 1216635-36-7 Piperidine ring introduces basicity; cyclopropyl group may reduce steric hindrance .
Anamorelin (reference compound) Complex indole-benzyl-piperidine 583.0 (hydrochloride) Not provided Clinically studied ghrelin agonist; highlights the role of amide scaffolds in receptor binding .

Key Findings from Structural Comparisons

Substituent Effects on Lipophilicity :

  • The 3-chloro-pyrazine substituent in the target compound offers moderate lipophilicity compared to the dichloro-benzyl analog (higher Cl content) and the 4-fluoro-benzyl derivative (lower logP due to fluorine’s electronegativity) .
  • Cyclopropyl and isopropyl groups in related compounds balance steric bulk and conformational flexibility, influencing receptor binding or metabolic stability .

Stereochemical Influence :

  • The (S)-configuration in the target compound and its analogs (e.g., and ) suggests enantioselective interactions with biological targets, a critical factor in drug design .

Functional Group Diversity :

  • Pyrazine cores (as in the target compound) vs. benzyl or piperidine systems (e.g., ) alter hydrogen-bonding capacity and solubility. Pyrazine’s nitrogen atoms may engage in π-π stacking or polar interactions .

Research and Application Insights

  • Synthetic Challenges : Derivatives like the target compound often require multi-step synthesis, including enantioselective amidation (e.g., methods in for trifluoroethyl acetamides).

Biological Activity

(S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-isopropyl-propionamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its structure, synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of (S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-isopropyl-propionamide is C11H14ClN3O, with a molecular weight of 239.7 g/mol. The compound features a chiral center, contributing to its optical activity. The presence of an isopropyl group, a propionamide moiety, and a chloro-pyrazine substituent enhances its biological activity and specificity for therapeutic targets .

Synthesis

The synthesis of (S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-isopropyl-propionamide typically involves multi-step organic synthesis techniques. Key steps include the formation of the chloro-pyrazine moiety and subsequent coupling reactions to introduce the isopropyl and propionamide groups .

Research indicates that (S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-isopropyl-propionamide exhibits notable biological activity as an inhibitor of specific enzymes or receptors involved in various diseases. Preliminary studies suggest significant binding affinity for biological targets, evaluated using techniques such as surface plasmon resonance and isothermal titration calorimetry .

Biological Activity

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes related to inflammatory processes, making it a candidate for anti-inflammatory therapies.
  • Respiratory Disorders : Its unique structure suggests potential efficacy in treating conditions related to insufficient mucosal hydration, which is critical in respiratory health .
  • Cytotoxicity Studies : In vitro studies have demonstrated that (S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-isopropyl-propionamide exhibits low cytotoxicity while maintaining potent activity against certain cancer cell lines .

Table 1: Comparative Biological Activity of Related Compounds

Compound NameMolecular FormulaIC50 (µM)Key Features
(S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-propionamideC8H11ClN4ONot specifiedLacks isopropyl group
(S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-methyl-propionamideC9H13ClN4ONot specifiedContains methyl instead of isopropyl
(S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-isopropyl-propionamide C11H14ClN3O Varies by target Unique structure enhances activity

Therapeutic Applications

The compound's potential applications in pharmaceutical research are vast:

  • Anti-inflammatory Drugs : Due to its enzyme inhibition properties.
  • Cancer Therapies : Its low cytotoxicity combined with potent activity against cancer cell lines positions it as a promising candidate for further development .

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